4-(Furan-2-yl)thiophene-3-carbaldehyde

Catalog No.
S13688289
CAS No.
M.F
C9H6O2S
M. Wt
178.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Furan-2-yl)thiophene-3-carbaldehyde

Product Name

4-(Furan-2-yl)thiophene-3-carbaldehyde

IUPAC Name

4-(furan-2-yl)thiophene-3-carbaldehyde

Molecular Formula

C9H6O2S

Molecular Weight

178.21 g/mol

InChI

InChI=1S/C9H6O2S/c10-4-7-5-12-6-8(7)9-2-1-3-11-9/h1-6H

InChI Key

CLPABGYCUORAAO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CSC=C2C=O

4-(Furan-2-yl)thiophene-3-carbaldehyde is an organic compound characterized by the presence of both furan and thiophene rings, which are heterocyclic structures known for their unique chemical properties. This compound is identified by its CAS number 2092436-80-9 and has a molecular weight of 178.21 g/mol. The structure of 4-(Furan-2-yl)thiophene-3-carbaldehyde includes an aldehyde functional group attached to the thiophene ring, enhancing its reactivity and making it a valuable intermediate in organic synthesis and medicinal chemistry .

Due to its functional groups. Notable reactions include:

  • Vilsmeier Reaction: This compound can act as a substrate for the Vilsmeier reaction, leading to the formation of thiophene derivatives.
  • Oxidation: It can be oxidized to form 4-(Furan-2-yl)thiophene-3-carboxylic acid.
  • Reduction: The compound can undergo reduction to yield 4-(Furan-2-yl)thiophene-3-methanol.
  • Substitution Reactions: It can participate in electrophilic aromatic substitution, allowing for the introduction of various substituents on the thiophene or furan rings .

Research indicates that 4-(Furan-2-yl)thiophene-3-carbaldehyde exhibits significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. It has been studied for:

  • Antimicrobial Properties: The compound shows potential against various bacterial strains, contributing to its exploration as a lead compound in drug development.
  • Anticancer Activity: Preliminary studies suggest that it may influence cancer cell growth and proliferation, making it a candidate for further investigation in oncology .

The synthesis of 4-(Furan-2-yl)thiophene-3-carbaldehyde typically involves several key methods:

  • Suzuki-Miyaura Cross-Coupling Reaction: This method utilizes a furan boronic acid and a thiophene halide in the presence of a palladium catalyst to form the desired compound.
  • Condensation Reactions: Aldol condensation or similar reactions may be employed to create the furan-thiophene linkage.
  • Oxidative Methods: Various oxidative strategies can be applied to introduce the aldehyde group at the appropriate position on the thiophene ring .

4-(Furan-2-yl)thiophene-3-carbaldehyde has diverse applications across several fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex heterocyclic compounds.
  • Material Science: The compound is explored for its potential use in organic semiconductors and electronic devices due to its unique electronic properties.
  • Pharmaceutical Development: Its biological activities make it a candidate for drug design, particularly in developing antimicrobial and anticancer agents .

Interaction studies involving 4-(Furan-2-yl)thiophene-3-carbaldehyde have focused on its biochemical interactions with enzymes and proteins. These studies reveal that:

  • The compound can modulate enzyme activities, influencing metabolic pathways.
  • It has been shown to affect gene expression related to oxidative stress responses, indicating potential therapeutic benefits in managing oxidative damage within cells .

Several compounds share structural similarities with 4-(Furan-2-yl)thiophene-3-carbaldehyde. Key comparisons include:

Compound NameStructural FeaturesUnique Aspects
2-(Furan-2-yl)thiopheneLacks aldehyde groupDifferent reactivity profiles
4-(Thiophen-2-yl)furan-2-carbaldehydeSwapped positions of furan and thiopheneVariation in electronic properties
2-(Furan-2-yl)benzaldehydeContains benzene instead of thiopheneDifferent chemical properties and applications

The uniqueness of 4-(Furan-2-yl)thiophene-3-carbaldehyde lies in its specific combination of furan and thiophene rings along with an aldehyde functional group, providing versatile platforms for various chemical transformations and applications .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

178.00885060 g/mol

Monoisotopic Mass

178.00885060 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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